molecular formula C28H24N6O4S B463526 (4Z)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4Z)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B463526
M. Wt: 540.6g/mol
InChI Key: ULRHNEOXWMBNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4Z)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule with potential applications in various scientific fields. It features a unique structure that includes a thiazole ring, a pyrazolone core, and multiple aromatic substituents, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the pyrazolone core. The final steps involve the addition of the aromatic substituents under controlled conditions to ensure the correct configuration and purity of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions would be carefully monitored to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group would yield a nitro derivative, while reduction would produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole and pyrazolone rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups and aromatic substituents, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H24N6O4S

Molecular Weight

540.6g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-4-[(2,4,6-trimethylphenyl)diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C28H24N6O4S/c1-16-13-17(2)24(18(3)14-16)30-31-26-25(20-5-9-21(10-6-20)34(36)37)32-33(27(26)35)28-29-23(15-39-28)19-7-11-22(38-4)12-8-19/h5-15,32H,1-4H3

InChI Key

ULRHNEOXWMBNSG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)[N+](=O)[O-])C

Origin of Product

United States

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